6P73 protein is derived from the organism Homo sapiens and is classified as a ribosomal protein. Ribosomal proteins are essential components of ribosomes, which are the cellular machinery responsible for translating mRNA into polypeptide chains. The classification of 6P73 protein falls within the broader category of structural proteins that contribute to the formation and function of ribosomes.
The synthesis of 6P73 protein can be analyzed through various methodologies, including ribosome profiling and mass spectrometry. Ribosome profiling provides insights into the translation rates by analyzing the distribution of ribosomes along mRNA molecules. This technique involves:
The molecular structure of 6P73 protein consists of a complex arrangement of amino acids that form its three-dimensional conformation. Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which elucidate the spatial arrangement of atoms within the protein. Understanding its structure is crucial for determining how it interacts with other biomolecules during translation.
The chemical reactions involving 6P73 protein primarily occur during the translation process. Key reactions include:
These reactions are essential for ensuring that 6P73 protein achieves its functional conformation and activity within the cell.
The mechanism of action for 6P73 protein involves its role in facilitating translation at the ribosome. The process can be summarized as follows:
The physical properties of 6P73 protein include its solubility in aqueous solutions and stability under physiological conditions. Its chemical properties involve:
Analyses such as circular dichroism spectroscopy can provide insights into its secondary structure, while thermal stability assays help determine its robustness under different environmental conditions .
6P73 protein has several applications in scientific research:
The 6P73 protein (PDB ID: 6P73) represents Shewanella oneidensis cytochrome c nitrite reductase (ccNiR), resolved at 1.65 Å resolution using X-ray diffraction [1]. Key crystallographic parameters include:
The structure was determined using the experimental starting model and refined with PHENIX, with data processed via MOSFLM/SCALA [1]. A breakthrough finding was the trapping of a catalytic intermediate—an {FeNO}7 species at the active site heme—achieved by controlling electrochemical potential during reduction. This intermediate, undetectable under standard catalytic conditions (-120 mV), was stabilized at +246 mV (vs. SHE, pH 7) and characterized by UV/vis spectropotentiometry and EPR spectroscopy [1]. The crystallographic data reveal a two-electron reduction step for nitrite-loaded ccNiR, contrasting with the one-electron reduction observed for cyanide-bound forms.
Table 1: Crystallographic Data for 6P73 (ccNiR)
Parameter | Value |
---|---|
Resolution | 1.65 Å |
Space Group | P 21 21 21 |
Rwork | 0.171 |
Rfree | 0.211 |
Ligands | HEC (heme C), Ca2+ |
Mutation(s) | None (wild-type) |
Deposition Date | 2019-06-04 |
The 6P73 ccNiR functions as a homodimeric decaheme enzyme, with each monomer (439 residues) housing five c-type hemes (HEC). The quaternary structure exhibits C2 symmetry, consistent with bacterial ccNiRs like Escherichia coli and Wolinella succinogenes [1] [10]. Heme coordination is critical for electron transfer and catalysis:
Spectroscopic studies (EPR, MCD) confirm this coordination pattern. EPR signals at g ≈ 10.8 and 3.5 arise from spin coupling between the lysine-ligated heme 1 (S = 5/2) and heme 3 (S = 1/2), while rhombic signals (gz = 2.91) correspond to heme 2 with a 21.2° imidazole interplanar angle [7]. The dimer interface is stabilized by hydrogen bonds and hydrophobic contacts, with hemes arranged to optimize electron flow from the electron-donor protein NrfB to the active site [4] [10].
Table 2: Heme Coordination and Redox Properties in 6P73
Heme | Ligation | Redox Potential (mV) | Function |
---|---|---|---|
1 (Cat.) | Lys/H2O | +246 (nitrite-bound) | Nitrite reduction |
2 | His/His | -37 | Electron transfer |
3 | His/His | -107 | Spin-coupled to heme 1 |
4–5 | His/His | -250 to -400 | Electron transfer/reservoir |
The catalytic heme (heme 1) in 6P73 features a distal lysine ligand (Lysδ-N) and a proximal oxygen ligand, creating a polarized environment essential for multi-electron reduction [1] [7]. Key architectural elements include:
Ligand binding dynamics were elucidated through electrochemical trapping:
Protein-film voltammetry confirms that nitrite reduction is gated by electrochemical potential, with the {FeNO}7 intermediate acting as a catalytic checkpoint. This explains why hydroxylamine disproportionation (a side reaction) is thermodynamically feasible but kinetically suppressed in Shewanella ccNiR—the active site geometry favors direct ammonia formation [4].
Compound Names Mentioned:
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